adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Overview
Description
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with a molecular weight of 230.35 . It is a solid substance stored in a refrigerator .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments were synthesized in the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions in 67-92% yields .Molecular Structure Analysis
The molecular structure of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is complex, with a molecular formula of C15H22N2O . The InChI Code is 1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 .Physical And Chemical Properties Analysis
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a solid substance stored in a refrigerator . It has a molecular weight of 230.35 .Scientific Research Applications
Inhibitors of Human Soluble Epoxide Hydrolase (sEH)
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol: has been studied for its inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. Inhibitors of sEH are considered potential therapeutic agents for treating hypertension and kidney disease, as well as inflammatory and painful conditions .
Anti-Inflammatory and Analgesic Applications
Compounds containing the pyrazole moiety, such as adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , exhibit significant anti-inflammatory and analgesic properties. These compounds are being investigated for their potential to treat conditions that require anti-inflammatory and pain-relieving medications .
Antitumor Activity
The pyrazole derivatives have shown promise in antitumor research. The unique structure of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol allows it to bind to various enzymes and receptors, potentially inhibiting the growth of cancer cells .
Antiviral Properties
Research has indicated that pyrazole-containing compounds can exhibit antiviral properties. This makes adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol a candidate for further study in the development of antiviral drugs .
Inhibition of Kinases
This compound has been explored as an inhibitor of various kinases, which are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy for treating diseases like cancer and neurodegeneration .
Treatment of Neurodegenerative Diseases
The inhibition of kinase JNK3 with structures containing adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a promising strategy in the treatment of neurodegenerative diseases. This approach could lead to the development of new medications for conditions such as Alzheimer’s disease .
Dual Inhibitors of COX-2 and sEH
Some ureas containing the pyrazole group have been studied as dual inhibitors of cyclooxygenase-2 (COX-2) and sEH. This dual inhibition can have therapeutic benefits in treating conditions that involve inflammation and pain .
Synthetic Chemistry and Catalysis
The compound is also significant in synthetic chemistry, where it can be used as a building block for the synthesis of more complex molecules. Its unique structure can facilitate the development of new catalytic processes, potentially leading to more efficient and eco-friendly chemical reactions .
properties
IUPAC Name |
1-adamantyl-(2-methylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKFSSLNPSSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1412434-54-8 | |
Record name | adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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